p-Nitrophenyl nonyl ether
CAS No.: 86702-46-7
Cat. No.: VC2314350
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 86702-46-7 |
---|---|
Molecular Formula | C15H23NO3 |
Molecular Weight | 265.35 g/mol |
IUPAC Name | 1-nitro-4-nonoxybenzene |
Standard InChI | InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12H,2-8,13H2,1H3 |
Standard InChI Key | JLSCIQUWVGKSDH-UHFFFAOYSA-N |
SMILES | CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES | CCCCCCCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Identification
p-Nitrophenyl nonyl ether has the molecular formula C₁₅H₂₃NO₃ and a molecular weight of 265.3480 g/mol . It is also known by alternative nomenclature including "Benzene, 1-nitro-4-(nonyloxy)-" and "4-Nitrophenyl nonyl ether" . The compound is registered with CAS Registry Number 86702-46-7 and has the IUPAC name 1-nitro-4-nonoxybenzene.
Physical Properties
The physical characteristics of p-Nitrophenyl nonyl ether include a reduced pressure boiling point ranging from 449 to 451 K (approximately 176-178°C) at 0.007 bar pressure, as documented by Frinton Laboratories Inc. in 1986 . This relatively high boiling point reflects the compound's substantial molecular weight and structural complexity.
Table 1: Physical Properties of p-Nitrophenyl nonyl ether
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₅H₂₃NO₃ | |
Molecular Weight | 265.3480 g/mol | |
Boiling Point | 449-451 K (at 0.007 bar) | |
IUPAC Name | 1-nitro-4-nonoxybenzene | |
CAS Registry Number | 86702-46-7 |
Synthesis Methods
Laboratory Synthesis
The synthesis of p-Nitrophenyl nonyl ether typically involves a nucleophilic substitution reaction between p-nitrophenol and nonyl bromide. This reaction requires the presence of a base such as potassium carbonate to facilitate the deprotonation of p-nitrophenol, enhancing its nucleophilicity. The reaction is conducted in polar aprotic solvents like acetone or dimethylformamide at elevated temperatures to promote reaction efficiency.
The general reaction scheme can be represented as:
p-Nitrophenol + Nonyl bromide → p-Nitrophenyl nonyl ether + Potassium bromide
Industrial Production
On an industrial scale, the production of p-Nitrophenyl nonyl ether may employ continuous flow reactors to ensure efficient mixing and heat transfer throughout the reaction process. The use of specialized catalysts and optimized reaction conditions in industrial settings helps enhance both the yield and purity of the final product. These methods are particularly important when producing the compound in larger quantities for commercial applications.
Chemical Reactivity
Oxidation Reactions
p-Nitrophenyl nonyl ether can undergo oxidation reactions, particularly at the nonyl ether chain. These oxidation processes can lead to the formation of various products including carboxylic acids and aldehydes, depending on the specific oxidizing agents and reaction conditions employed. Common oxidizing agents used in these reactions include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction Reactions
The nitro group in p-Nitrophenyl nonyl ether is susceptible to reduction, which transforms it into an amino group. This reduction can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, or with sodium borohydride (NaBH₄). The primary product of such reduction reactions is p-aminophenyl nonyl ether, which has its own set of applications and reactivity patterns.
Substitution Reactions
Under appropriate conditions, the ether linkage in p-Nitrophenyl nonyl ether can undergo cleavage through substitution reactions. These reactions typically occur in acidic environments (using reagents like hydrochloric acid) or basic conditions (using sodium hydroxide or similar bases). The major products resulting from these substitution reactions are p-nitrophenol and nonyl alcohol.
Applications in Scientific Research
Chemical Research
In the field of chemistry, p-Nitrophenyl nonyl ether serves as an important reagent in organic synthesis. Its structure and reactivity make it valuable as a starting material for the preparation of various chemical derivatives. The compound's balanced reactivity profile enables it to participate in a wide range of chemical transformations while maintaining sufficient stability for laboratory handling and storage.
Biological Research
p-Nitrophenyl nonyl ether has significant applications in biological research, particularly as a substrate in enzyme assays. It is notably used to study the activity of esterases and other enzymes capable of cleaving ether bonds. When the ether bond is cleaved by an enzyme, p-nitrophenol is released and can be quantitatively measured using spectrophotometric methods, making it an excellent indicator for enzymatic activity.
A case study on enzyme hydrolysis revealed that p-Nitrophenyl nonyl ether can be hydrolyzed under conditions similar to those used for p-nitrophenyl hexanoate by OleA, an enzyme involved in fatty acid metabolism. This study demonstrated the compound's utility in enzymatic assays, where absorbance changes could be monitored over time to assess reaction kinetics.
Industrial Applications
In industrial settings, p-Nitrophenyl nonyl ether is utilized in the formulation of specialty chemicals and surfactants. It also serves as an intermediate in the synthesis of other commercially valuable compounds. The industrial relevance of this compound stems from its unique combination of a polar nitrophenyl group with a nonpolar nonyl chain, giving it properties that are desirable for specific applications in chemical manufacturing and product development.
Mechanism of Action
The mechanism of action of p-Nitrophenyl nonyl ether in biological systems involves its interaction with specific molecular targets, particularly enzymes. In enzyme assays, the compound functions as a substrate that can be cleaved by certain enzymes, resulting in the release of p-nitrophenol. This released p-nitrophenol can then be quantitatively measured, providing valuable data on enzymatic activity and kinetics.
Both the nitro group and the ether linkage play crucial roles in the compound's reactivity and its interactions with biological molecules. The nitro group influences the electronic properties of the aromatic ring, while the ether linkage serves as the point of enzymatic attack in many biological applications.
Electrochemical Behavior
Research has highlighted the electrochemical properties of p-Nitrophenyl nonyl ether when immobilized in microdroplets on electrodes. Voltammetry studies have revealed complex electron and proton transfer processes at the interface between the compound and aqueous electrolytes. These studies indicate that p-Nitrophenyl nonyl ether can undergo redox reactions, which may have implications for its behavior in biological systems and potential applications in electrochemical sensing or analysis.
Table 2: Electrochemical Characteristics of p-Nitrophenyl nonyl ether
Parameter | Value |
---|---|
Reduction Peak | -1.07 V vs SCE |
Solvent | Aqueous lithium perchlorate |
Scan Rate | 100 mV/s |
Coverage | Dependent on amount deposited |
Comparative Analysis
When compared to similar compounds such as p-nitrophenyl octyl ether, p-nitrophenyl decyl ether, and p-nitrophenyl dodecyl ether, p-Nitrophenyl nonyl ether offers a balanced profile of hydrophobicity and reactivity. This balance makes it suitable for a wide range of applications in both laboratory and industrial settings.
The nine-carbon nonyl chain provides sufficient hydrophobicity for interactions with lipophilic environments while maintaining adequate solubility in common organic solvents. This characteristic distinguishes p-Nitrophenyl nonyl ether from its homologs with shorter or longer alkyl chains, positioning it as a versatile option for various experimental and practical applications.
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